Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel-
Description
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is a brominated cyclopentane derivative with a methyl ester group at the 1-position and a bromine substituent at the 3-position. Its stereochemistry is defined as (1R,3R)-rel-, indicating the relative configuration of the two stereocenters. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group.
Properties
IUPAC Name |
methyl (1R,3R)-3-bromocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSTTSIQITBMQ-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- typically involves the bromination of cyclopentanecarboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification is usually carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the bromination and esterification reactions in a controlled manner, ensuring high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Oxidation: Cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
- Bromine vs. Amino/Formyl Groups: The bromine substituent enhances electrophilicity, making the compound suitable for nucleophilic substitution or metal-catalyzed coupling. In contrast, amino derivatives (e.g., ) are nucleophilic and participate in amide bond formation or alkylation.
- Stereochemical Influence: The (1R,3R)-rel- configuration is critical for enantioselective synthesis. For example, the (1S,3S)-configured 3-amino derivative () shows distinct biological activity compared to its (1R,3R) counterpart.
- Molecular Weight and Lipophilicity: Brominated derivatives exhibit higher molecular weights and logP values compared to amino or formyl analogs, influencing solubility and bioavailability.
Comparison with Analogous Derivatives:
- Amino Derivatives: Synthesized via reductive amination of 3-oxo precursors () or substitution of bromine with ammonia/amines.
- BOC-Protected Amino Derivatives: Prepared by reacting 3-amino derivatives with BOC-Cl (tert-butoxycarbonyl chloride) ().
- Formyl Derivatives : Generated through oxidation of 3-hydroxymethyl intermediates or Vilsmeier-Haack formylation ().
Biological Activity
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is a compound with notable structural features that suggest potential biological activities. This compound, with the molecular formula CHBrO and a molecular weight of approximately 207.0650 g/mol, has garnered attention in various fields of biological and medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
- SMILES Notation : COC(=O)[C@@H]1CCC@HBr
This configuration indicates the presence of a bromine atom and a methyl ester functional group, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that cyclopentanecarboxylic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain cyclopentane carboxylic acids possess inhibitory effects against various bacterial strains. The presence of the bromine atom in this compound may enhance its bioactivity compared to non-brominated analogs.
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Cyclopentanecarboxylic acid, 3-bromo-, methyl ester | E. coli, S. aureus | Moderate inhibition |
| Non-brominated analog | E. coli, S. aureus | Minimal inhibition |
Anti-inflammatory Effects
Cyclopentanecarboxylic acid derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. In one study, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various cyclopentane derivatives for their antibacterial efficacy. The 3-bromo derivative was found to be particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
- Case Study on Anti-inflammatory Properties : In a controlled experiment involving inflammatory models in mice, the methyl ester derivative showed a reduction in paw edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Synthetic Routes and Mechanisms
The synthesis of cyclopentanecarboxylic acid derivatives typically involves ring contraction methods from larger cyclic compounds or direct bromination of existing carboxylic acids. These synthetic strategies are crucial for producing compounds with desired biological activities.
Table: Synthetic Methods Overview
| Method | Description | Yield |
|---|---|---|
| Ring Contraction | Conversion from cyclohexane derivatives | High yield |
| Direct Bromination | Bromination of cyclopentanecarboxylic acid | Moderate yield |
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